molecular formula C19H20N2O4 B11533428 Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B11533428
M. Wt: 340.4 g/mol
InChI Key: KIRNBQAQITVWQW-UHFFFAOYSA-N
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Description

Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and carbamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry could be employed to streamline the synthesis and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.

    Carbamoyl compounds: These include various carbamoyl derivatives that have similar functional groups.

Uniqueness

Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H20N2O4/c1-13-6-5-7-14(10-13)20-18(23)17-11-15(22)12-21(17)19(24)25-16-8-3-2-4-9-16/h2-10,15,17,22H,11-12H2,1H3,(H,20,23)

InChI Key

KIRNBQAQITVWQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O

Origin of Product

United States

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